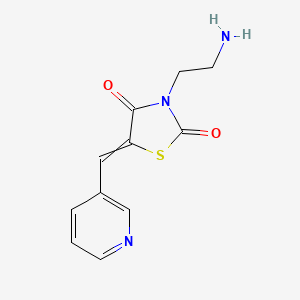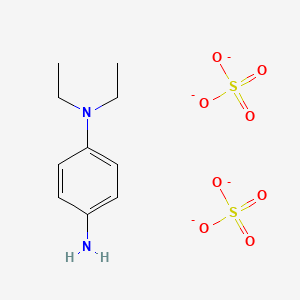
4-N,4-N-diethylbenzene-1,4-diamine;disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,4-N-diethylbenzene-1,4-diamine;disulfate is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene and is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate typically involves the reaction of benzene-1,4-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine;disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, amines, and halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
4-N,4-N-diethylbenzene-1,4-diamine;disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biochemical assays and as a staining agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form stable complexes with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar in structure but lacks the disulfate group.
4-Amino-N,N-diethylaniline: Another derivative with similar chemical properties.
Diethyl-p-phenylenediamine: A closely related compound used in similar applications
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine;disulfate is unique due to its disulfate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications .
Propiedades
Fórmula molecular |
C10H16N2O8S2-4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-N,4-N-diethylbenzene-1,4-diamine;disulfate |
InChI |
InChI=1S/C10H16N2.2H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;2*1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;2*(H2,1,2,3,4)/p-4 |
Clave InChI |
ZNQFTDYYZBLGBO-UHFFFAOYSA-J |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)

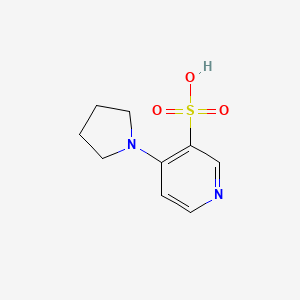

![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)
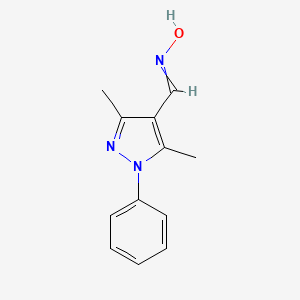
![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)
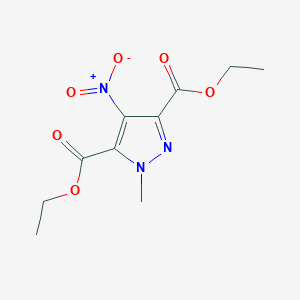
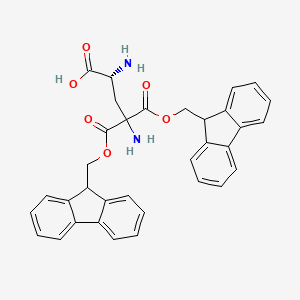

![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
